1-(2-furylmethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol
Overview
Description
1-(2-furylmethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a furan ring, a methylphenyl group, and a thiol group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-furylmethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and an appropriate aldehyde.
Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts alkylation reaction using furfural as the starting material.
Attachment of the methylphenyl group: This step can be accomplished through a Suzuki coupling reaction using a boronic acid derivative of the methylphenyl group.
Introduction of the thiol group: The thiol group can be introduced through a nucleophilic substitution reaction using thiourea as the sulfur source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(2-furylmethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are commonly used.
Major Products Formed
Oxidation: Formation of disulfide derivatives.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of nitro or halogenated derivatives of the furan ring.
Scientific Research Applications
1-(2-furylmethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-furylmethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The imidazole ring can interact with metal ions, affecting enzymatic activities. The furan and methylphenyl groups contribute to the compound’s overall hydrophobicity, influencing its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
1-(2-furylmethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol can be compared with other imidazole derivatives, such as:
1-(2-furylmethyl)-5-phenyl-1H-imidazole-2-thiol: Lacks the methyl group on the phenyl ring, which may affect its hydrophobicity and reactivity.
1-(2-thienylmethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol: Contains a thiophene ring instead of a furan ring, which may influence its electronic properties and reactivity.
1-(2-furylmethyl)-5-(4-chlorophenyl)-1H-imidazole-2-thiol: Contains a chlorine atom on the phenyl ring, which may affect its reactivity and potential biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-4-(4-methylphenyl)-1H-imidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-11-4-6-12(7-5-11)14-9-16-15(19)17(14)10-13-3-2-8-18-13/h2-9H,10H2,1H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQJUBRJYRMSGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC(=S)N2CC3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701148767 | |
Record name | 1-(2-Furanylmethyl)-1,3-dihydro-5-(4-methylphenyl)-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701148767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105188-88-2 | |
Record name | 1-(2-Furanylmethyl)-1,3-dihydro-5-(4-methylphenyl)-2H-imidazole-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105188-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Furanylmethyl)-1,3-dihydro-5-(4-methylphenyl)-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701148767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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